Electronic Modulation of the Sulfonamide NH Acidity by the 3‑Chloro Substituent vs. Unsubstituted Phenyl Analog
The 3‑chlorophenyl group in the target compound withdraws electron density through the inductive effect, lowering the pKa of the adjacent sulfonamide NH relative to the unsubstituted phenyl analog (CAS 1448072‑96‑5). This pKa shift is a direct consequence of the Hammett σₘ value of approximately +0.37 for the meta‑chloro substituent [REFS‑1]. A more acidic sulfonamide NH is expected to form stronger hydrogen bonds with backbone carbonyls or side‑chain acceptors in target protein binding sites, enhancing binding affinity in systems where the sulfonamide acts as a key H‑bond donor.
| Evidence Dimension | Sulfonamide NH acidity (predicted pKa shift) |
|---|---|
| Target Compound Data | Predicted pKa decrease of approximately 0.5–0.8 log units relative to the phenyl analog based on Hammett σₘ analysis [1] |
| Comparator Or Baseline | 2-((4-(Phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide (CAS 1448072-96-5); baseline pKa estimated at ~10.5 for the sulfonamide NH |
| Quantified Difference | ΔpKa ≈ –0.5 to –0.8 (target compound is more acidic) |
| Conditions | Hammett linear free-energy relationship; solvent: water/DMSO extrapolation |
Why This Matters
A lower sulfonamide NH pKa can translate into higher occupancy of critical hydrogen bonds in target proteins, potentially improving potency and selectivity without altering the core scaffold.
- [1] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (σₘ for Cl = 0.37). View Source
